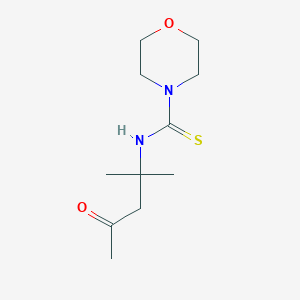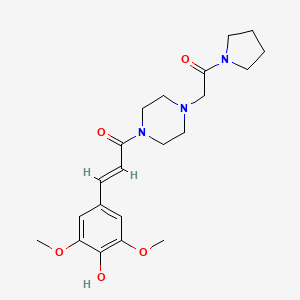![molecular formula C10H14N2O5S B14624289 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione CAS No. 56038-30-3](/img/structure/B14624289.png)
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’-S-methyl-2’-thio-: is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of uridine, where the 2’-hydroxyl group is replaced by a methylthio group. This modification is crucial for the stability and function of transfer RNA (tRNA) and other RNA molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 2’-S-methyl-2’-thio- typically involves the modification of uridine through a series of chemical reactions. One common method includes the thiolation of uridine at the 2’ position, followed by methylation. The reaction conditions often require the use of specific reagents such as methyl iodide and thiourea under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of Uridine, 2’-S-methyl-2’-thio- involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Uridine, 2’-S-methyl-2’-thio- undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of sulfoxides.
Reduction: Reduction reactions can convert the thio group back to a hydroxyl group.
Substitution: The methylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds or nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of uridine with different functional groups at the 2’ position .
Scientific Research Applications
Uridine, 2’-S-methyl-2’-thio- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex nucleotides and nucleosides.
Biology: It plays a role in the modification of tRNA, affecting protein synthesis and gene expression.
Medicine: It is studied for its potential therapeutic effects in treating genetic disorders and as a component in antiviral drugs.
Industry: It is used in the production of modified RNA for research and therapeutic purposes
Mechanism of Action
The mechanism of action of Uridine, 2’-S-methyl-2’-thio- involves its incorporation into RNA molecules, where it influences the stability and function of the RNA. The methylthio modification enhances the base-pairing properties and stability of the RNA, affecting processes such as translation and splicing. The molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism .
Comparison with Similar Compounds
2-Thiouridine: Similar in structure but lacks the methyl group.
4-Thiouridine: Thiolation occurs at the 4’ position instead of the 2’ position.
5-Methyluridine: Methylation occurs at the 5’ position instead of the 2’ position
Uniqueness: Uridine, 2’-S-methyl-2’-thio- is unique due to its specific modification at the 2’ position, which provides distinct chemical and biological properties. This modification enhances the stability and function of RNA molecules more effectively than other similar compounds .
Properties
CAS No. |
56038-30-3 |
|---|---|
Molecular Formula |
C10H14N2O5S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5S/c1-18-8-7(15)5(4-13)17-9(8)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,9-/m1/s1 |
InChI Key |
OLUKXWWJVTWVQB-ZOQUXTDFSA-N |
Isomeric SMILES |
CS[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |
Canonical SMILES |
CSC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14624211.png)

![Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy-](/img/structure/B14624233.png)





![8-Hydroxy-1-phenyl-1,2,4,5-tetrahydro-7H-benzo[g]indazol-7-one](/img/structure/B14624256.png)


![Bis[2-(2,4-dinitroanilino)ethyl] butanedioate](/img/structure/B14624276.png)
![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)

